7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C7H5F3N4. This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group enhances its chemical stability and bioavailability, making it a valuable compound for various scientific research and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine, have been reported to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Similar compounds have been reported to act through selective binding at specific sites in the cardiovascular system .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine, have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists
Molecular Mechanism
Similar compounds have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the reaction of 2-amino pyridine with nitriles in the presence of copper bromide (CuBr) via consecutive addition and oxidative cyclization . Another method includes a catalyst-free, additive-free, and eco-friendly approach under microwave conditions, which involves the use of enaminonitriles and benzohydrazides . This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency, scalability, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified biological activities .
Scientific Research Applications
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other [1,2,4]triazolo[1,5-a]pyridines and their derivatives, such as:
- 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Uniqueness
The uniqueness of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine lies in its trifluoromethyl group, which enhances its chemical stability and bioavailability compared to other similar compounds . This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-6(11)13-14/h1-3H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRDDLQSJKKOGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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